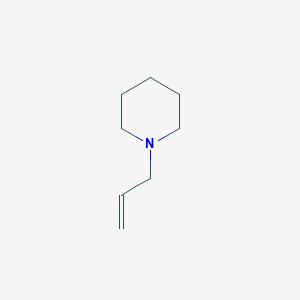
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C7H14O6 and a molar mass of 194.18246 g/mol It is a derivative of heptitol, a seven-carbon sugar alcohol, and is characterized by the presence of an anhydro bridge between the second and sixth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol typically involves the dehydration of L-glycero-L-galacto-heptitol. This process can be achieved through various methods, including:
Acid-Catalyzed Dehydration: Using strong acids such as sulfuric acid or hydrochloric acid under controlled temperatures to remove water molecules and form the anhydro bridge.
Thermal Dehydration: Heating the compound at high temperatures to induce the loss of water and formation of the anhydro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different sugar alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The anhydro bridge in the compound may influence its binding affinity to enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Anhydro-D-mannitol: Another anhydro sugar alcohol with a different carbon arrangement.
2,3-Anhydro-D-galactitol: An anhydro derivative of galactitol with a distinct structure.
Uniqueness
(2S,3R,5R,6R)-2,6-Bis(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific anhydro bridge between the second and sixth carbon atoms, which imparts distinct chemical and physical properties compared to other anhydro sugar alcohols. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
13964-15-3 |
|---|---|
Molekularformel |
C7H14O6 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2S,3R,5R,6R)-2,6-bis(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c8-1-3-5(10)7(12)6(11)4(2-9)13-3/h3-12H,1-2H2/t3-,4+,5-,6-,7?/m0/s1 |
InChI-Schlüssel |
UBWUHZBLCOLWME-QDLFHSFASA-N |
SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H](C([C@H]([C@@H](O1)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)O |
Synonyme |
L-glycero-L-galacto-Heptitol, 2,6-anhydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)


![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)


